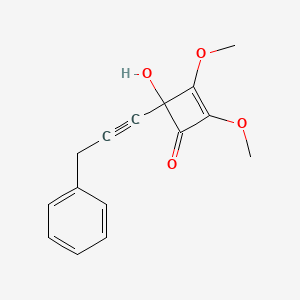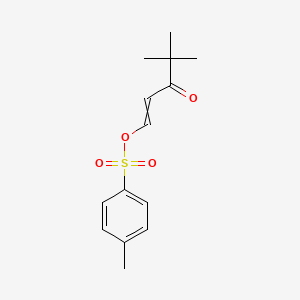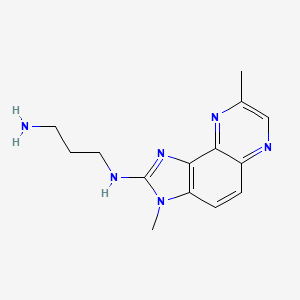
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine is a chemical compound that belongs to the class of imidazoquinoxalines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate under visible light . Another approach includes the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry can be applied to optimize the synthesis process, minimizing waste and energy consumption while maximizing yield and purity .
化学反応の分析
Types of Reactions
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Aromatic nucleophilic substitution reactions are common, especially in the presence of halogenated precursors.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, molecular oxygen.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenated precursors, base medium.
Major Products
The major products formed from these reactions include hydroxylated derivatives, N-glucuronide conjugates, and various substituted imidazoquinoxalines .
科学的研究の応用
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine has several scientific research applications:
作用機序
The compound exerts its effects primarily through the formation of DNA adducts, leading to mutations and carcinogenesis. The cytochrome P450 enzyme CYP1A2 plays a crucial role in its metabolic activation, converting it into reactive intermediates that bind to DNA . These interactions can result in gene mutations, chromosomal anomalies, and other genetic alterations .
類似化合物との比較
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A food-derived carcinogen with similar mutagenic properties.
N-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine: Another imidazoquinoxaline derivative with biological activity.
Uniqueness
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine is unique due to its specific structural features and the resulting biological activities. Its ability to form DNA adducts and induce mutations makes it a valuable compound for studying carcinogenesis and developing anticancer therapies .
特性
CAS番号 |
113638-78-1 |
|---|---|
分子式 |
C14H18N6 |
分子量 |
270.33 g/mol |
IUPAC名 |
N'-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C14H18N6/c1-9-8-17-10-4-5-11-13(12(10)18-9)19-14(20(11)2)16-7-3-6-15/h4-5,8H,3,6-7,15H2,1-2H3,(H,16,19) |
InChIキー |
CJIKVUVZLGXTNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
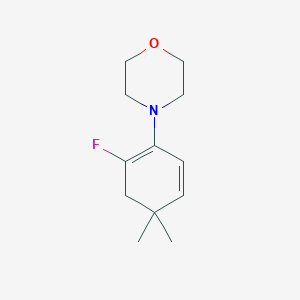
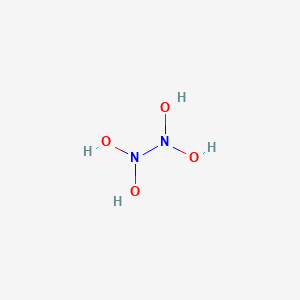
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
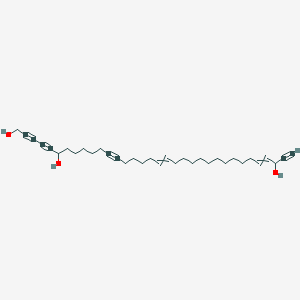


![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
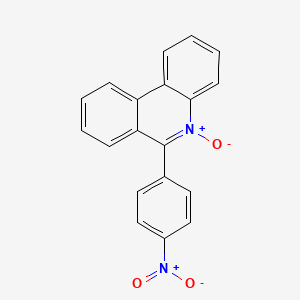
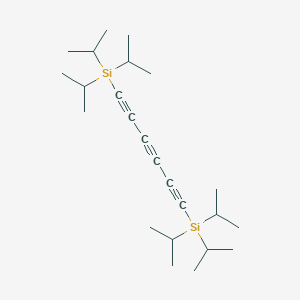
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
